molecular formula C15H32O5Si B6305296 Methyl 11-(trimethoxysilyl)undecanoate CAS No. 4236-53-7

Methyl 11-(trimethoxysilyl)undecanoate

Cat. No. B6305296
CAS RN: 4236-53-7
M. Wt: 320.50 g/mol
InChI Key: ZFPBXXQXSAGJMA-UHFFFAOYSA-N
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Description

Methyl 11-(trimethoxysilyl)undecanoate (MTU) is an organosilicon compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 463.7 g/mol and a boiling point of 165°C. MTU is a widely used silylating agent in chemical synthesis and is also used in various biochemical and physiological experiments. It has been used in a variety of laboratory experiments, including those involving proteins, lipids, and nucleic acids.

Scientific Research Applications

Polymer Synthesis and HIV Inhibitor Potential

  • Application : Synthesis of Polymers with HIV Inhibitory Properties
  • Details : Research demonstrates the synthesis of methyl 11-(N-acryloyl-N-alkylamino)undecanoates, which, when telomerized, can yield polymers potentially effective as HIV inhibitors. These polymers are synthesized with good biocompatibility and specific molecular weight control (Leydet et al., 1995).
  • Application : Antioxidants and Corrosion Inhibitors
  • Details : Methyl 11-(trimethoxysilyl)undecanoate derivatives have been synthesized and shown to act as antioxidants, protecting against oxidative damage in certain conditions. Additionally, these compounds have proven effective as corrosion inhibitors for metals, highlighting their potential for industrial applications (Takaoka et al., 1968).
  • Application : Surfactant Behavior and Polymerization
  • Details : Studies have explored the micellization and adsorption behaviors of sodium 11-(N-methyl acrylamido) undecanoate, a derivative of methyl 11-(trimethoxysilyl)undecanoate. This research contributes to understanding the surfactant properties and potential for polymerization of these compounds (Gan et al., 1990).
  • Application : Radiotracer Development for PET Imaging
  • Details : Methyl 11-(trimethoxysilyl)undecanoate derivatives have been used in the synthesis of radiotracers like [11C]FMAU for Positron Emission Tomography (PET), aiding in medical diagnostics and research (Samuelsson & Långström, 2003).
  • Application : Antimicrobial and Anti-Biofilm Agent
  • Details : Novel betaines synthesized from methyl 11-(trimethoxysilyl)undecanoate derivatives have shown effective antimicrobial and anti-biofilm activities against various pathogens, indicating potential use in medical and industrial fields (Yasa et al., 2017).

properties

IUPAC Name

methyl 11-trimethoxysilylundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBXXQXSAGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217119
Record name Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 11-(trimethoxysilyl)undecanoate

CAS RN

4236-53-7
Record name Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4236-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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